molecular formula C16H18N2O3 B5629352 (4S)-3-[(3-isopropylisoxazol-5-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one

(4S)-3-[(3-isopropylisoxazol-5-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one

Cat. No. B5629352
M. Wt: 286.33 g/mol
InChI Key: CDHUYKGQXATTPU-OAHLLOKOSA-N
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Description

Synthesis Analysis

The synthesis of related oxazolidinone derivatives involves strategic conjugate additions, nucleophilic attacks, and cyclizations. For instance, lithiated derivatives of chiral oxazolidinones have been used for conjugate additions to enoates and enones, achieving high diastereoselectivities and yields. These synthetic approaches allow for the introduction of multiple stereogenic centers and the preparation of enantiomerically pure compounds, which are crucial for the development of chiral oxazolidinone derivatives (Gaul & Seebach, 2002).

Molecular Structure Analysis

The molecular structure of chiral oxazolidinones, including their derivatives, has been elucidated using techniques like X-ray crystallography. These studies reveal the configuration and conformation of the molecules, which are vital for understanding their reactivity and interaction with biological targets (Tang & Verkade, 1996).

Chemical Reactions and Properties

Oxazolidinone derivatives undergo various chemical reactions, including conjugate additions, substitutions, and cyclizations, to form a diverse array of products. The chemical versatility of these compounds is attributed to their functional groups, which can be manipulated under different conditions to synthesize compounds with desired properties and configurations (Lucarini & Tomasini, 2001).

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, such as melting points, solubility in organic solvents, and crystallization tendency, are influenced by their molecular structure. These properties are crucial for their purification, characterization, and application in synthesis (Hintermann & Seebach, 1998).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of oxazolidinone derivatives are determined by their functional groups and stereochemistry. These compounds exhibit a range of activities, from serving as chiral auxiliaries in asymmetric synthesis to displaying biological activities. Their diverse chemical properties enable their application in the synthesis of complex molecules and potential therapeutic agents (Adibpour, Khalaj, & Rajabalian, 2010).

properties

IUPAC Name

(4S)-4-phenyl-3-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11(2)14-8-13(21-17-14)9-18-15(10-20-16(18)19)12-6-4-3-5-7-12/h3-8,11,15H,9-10H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHUYKGQXATTPU-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CN2C(COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NOC(=C1)CN2[C@H](COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3-[(3-isopropylisoxazol-5-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one

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